Comprehensive Technical Guide: 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7)
Comprehensive Technical Guide: 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7)
Topic: CAS 885274-65-7 (4-(4-(Methylsulfonyl)phenyl)piperidine) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]
[1][2][3][4][5]
Executive Summary & Core Directive
CAS 885274-65-7 , chemically identified as 4-(4-(Methylsulfonyl)phenyl)piperidine , is a high-value pharmacophore intermediate used extensively in the synthesis of bioactive small molecules.[1][2][3][4] Unlike simple reagents, this compound represents a "privileged scaffold"—a structural motif capable of binding to multiple receptor sub-types, most notably G-Protein Coupled Receptors (GPCRs) such as Dopamine (
This guide serves as a technical manual for the handling, characterization, and synthetic application of CAS 885274-65-7.[1][2][3][4] It moves beyond basic catalog data to provide a mechanistic understanding of the molecule's role in Structure-Activity Relationship (SAR) studies, particularly in the optimization of metabolic stability via its sulfone moiety.[1][2][3][4]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The precise characterization of CAS 885274-65-7 is critical for accurate stoichiometric calculations in synthesis.[1][2][3][4] The sulfone group (
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 885274-65-7 | Unique identifier; distinct from meta-isomer (Pridopidine core).[1][2][3][4] |
| IUPAC Name | 4-(4-(Methylsulfonyl)phenyl)piperidine | Also cited as 4-(4-methanesulfonylphenyl)piperidine.[1][2][3][4] |
| Molecular Formula | Carbon (60.22%), Hydrogen (7.16%), Nitrogen (5.85%), Sulfur (13.40%).[1][2][3][4] | |
| Molecular Weight | 239.33 g/mol | Monoisotopic Mass: 239.0980 g/mol .[1][2][3][4] |
| Physical State | Off-white to pale yellow solid | Crystalline powder form is standard.[1][2][3][4] |
| Solubility | DMSO (>100 mg/mL), Methanol | Limited solubility in water; requires acidification for aqueous stability.[1][2][3][4] |
| pKa (Calculated) | ~10.5 (Piperidine NH) | Highly basic secondary amine; forms stable salts (HCl, TFA).[1][2][3][4] |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS penetration optimization.[1][2][3][4] |
Structural Visualization
The following diagram illustrates the core functional connectivity of the molecule, highlighting the electron-withdrawing sulfone group and the nucleophilic secondary amine.[1][2][3][4]
Figure 1: Functional decomposition of CAS 885274-65-7 highlighting reactive and stable domains.[1][2][3][4]
Synthetic Utility & Experimental Protocols
As a Senior Application Scientist, I recommend using CAS 885274-65-7 primarily as the amine component in convergent synthesis.[1][2][3][4] Its secondary amine is highly nucleophilic, making it ideal for Reductive Amination or
Protocol A: Reductive Alkylation (General Procedure)
This protocol is the industry standard for derivatizing the piperidine nitrogen to attach diverse "head" groups (e.g., propyl, benzyl) for SAR exploration.[1][2][3][4]
Reagents:
-
Sodium Triacetoxyborohydride (
) (1.5 eq)[1][2][3][4] -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3][4]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of CAS 885274-65-7 in anhydrous DCE (0.1 M concentration).
-
Activation: Add 1.1 eq of the target aldehyde.[1][2][3][4] If the aldehyde is hindered, add 1-2 drops of glacial acetic acid to catalyze imine formation.[1][2][3][4] Stir at Room Temperature (RT) for 30–60 minutes under
. -
Reduction: Cool the mixture to 0°C. Add 1.5 eq of
portion-wise. -
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target Mass = MW of Aldehyde + 239.33 - 16).[1][2][3][4]
-
Quench: Quench with saturated aqueous
. Extract with DCM ( ).[1][2][3][4] -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (typically DCM:MeOH gradients).
Protocol B: Nucleophilic Aromatic Substitution ( )
Used to attach the scaffold to heteroaryl cores (e.g., pyrimidines, pyridines) common in Kinase and GPCR inhibitor design.[1][2][3][4]
Reagents:
Conditions: Heat at 80–100°C for 2–6 hours.[1][2][3][4] The high basicity of the piperidine drives the displacement of the halide.[1][2][3][4]
Synthetic Pathway Visualization[1][2][3][4]
Figure 2: Primary synthetic diversification pathways for CAS 885274-65-7.
Biological Context & Mechanism of Action (MoA)[1][2][3][4]
While CAS 885274-65-7 is primarily an intermediate, the 4-(methylsulfonyl)phenylpiperidine motif is a validated pharmacophore in several therapeutic areas.
GPCR Modulation (Dopamine & GPR119)
The structural analog, Pridopidine (4-(3-methanesulfonylphenyl)-1-propylpiperidine), is a Dopamine Stabilizer acting on
-
Hypothesis: The para-orientation of the sulfone in CAS 885274-65-7 extends the molecule's length, potentially altering binding pocket occupancy compared to the meta-isomer.[1][2][3][4] It is frequently used in SAR libraries to probe the depth of the hydrophobic pocket in GPCRs like GPR119 (metabolic disease target).[1][2][3][4]
Kinase Inhibition
The sulfone moiety mimics the hydrogen-bonding capability of sulfonamides but without the acidic proton.[1][2][3][4] This is crucial in designing JAK inhibitors (e.g., Momelotinib analogs) where the piperidine ring acts as a solvent-exposed solubilizing group, and the phenyl-sulfone engages in deep-pocket H-bonding.[1][2][3][4]
Analytical Characterization & QC
To ensure the integrity of your biological assays, the purity of CAS 885274-65-7 must be validated.[1][2][3][4]
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2][3][4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption) and 210 nm.[1][2][3][4]
-
Retention Time: Expect elution around 4.5–5.5 min (moderate polarity).[1][2][3][4]
Mass Spectrometry (LC-MS)[1][2][3][4]
-
Ionization: ESI Positive Mode (
).[1][2][3][4] -
Observed Ion:
(Base Peak).[1][2][3][4] -
Fragment Ions: Loss of methylsulfonyl group may be observed at higher collision energies.[1][2][3][4]
Safety & Handling
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The amine is stable, but long-term exposure to air can lead to carbonate formation (reaction with ).[1][2][3][4] -
Solubility for Assays: Prepare stock solutions in anhydrous DMSO (up to 100 mM). Avoid freeze-thaw cycles; aliquot stocks for single use.
References
-
PubChem Compound Summary. (n.d.). 4-[4-(Methylsulfonyl)phenyl]piperidine (CID 10433767).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Retrieved from [Link]
-
World Intellectual Property Organization. (2004).[1][2][3][4] International Patent Publication WO 2004/000811 A1: Substituted Piperidines.[1][2][3][4] Pharmacia Corporation.[1][2][3][4][5] (Describes the use of sulfonyl-phenyl-piperidines in medicinal chemistry).
-
Guide to Pharmacology. (n.d.).[1][2][3][4] Ligand: Momelotinib (Related Structure Context).[1][2][3][4] IUPHAR/BPS.[1][2][3][4] Retrieved from [Link][1][2][3][4][6]
Sources
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- 2. 161609-97-8|4-(4-(Methylthio)phenyl)piperidine|BLD Pharm [bldpharm.com]
- 3. 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-(3(R)-4-methylphthalimidopiperidine-yl)-xanthine | C34H32N8O4 | CID 131735652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-methylsulfonylphenyl)piperidine | CAS:885274-65-7 | Atomaxchem [en.atomaxchem.com]
- 5. 1774-28-3_4’-溴-4-甲烷磺酰基-联苯CAS号:1774-28-3_4’-溴-4-甲烷磺酰基-联苯【结构式 性质 英文】 - 化源网 [chemsrc.com]
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